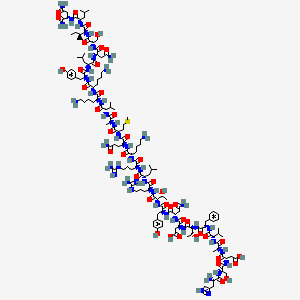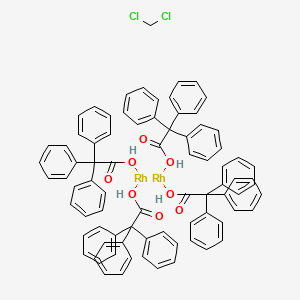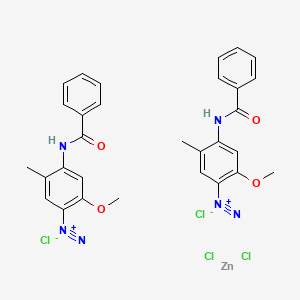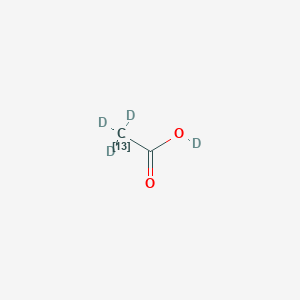
deuterio 2,2,2-trideuterioacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deuterio 2,2,2-trideuterioacetate is a deuterated form of acetic acid, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is widely used in scientific research due to its unique properties, particularly in the fields of medical, environmental, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Deuterio 2,2,2-trideuterioacetate can be synthesized through the deuteration of acetic acid. The process involves the exchange of hydrogen atoms in acetic acid with deuterium atoms. This can be achieved using deuterium oxide (D2O) in the presence of a catalyst such as platinum or palladium. The reaction is typically carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes utilize deuterium gas or deuterium oxide in reactors equipped with catalysts to facilitate the exchange of hydrogen atoms with deuterium. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Deuterio 2,2,2-trideuterioacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce deuterated carbon dioxide and water.
Reduction: It can be reduced to form deuterated ethanol.
Substitution: It can undergo nucleophilic substitution reactions where the deuterium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides (Cl-, Br-, I-) or alkoxides (RO-) are used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Deuterated carbon dioxide (CO2) and water (D2O).
Reduction: Deuterated ethanol (C2D5OH).
Substitution: Various deuterated organic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Deuterio 2,2,2-trideuterioacetate is extensively used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of deuterated compounds.
Biology: It is employed in metabolic studies to trace the pathways of acetic acid in biological systems.
Medicine: It is used in drug development to study the pharmacokinetics and metabolism of deuterated drugs.
Industry: It is used in the production of deuterated solvents and reagents for various industrial applications.
Wirkmechanismus
The mechanism by which deuterio 2,2,2-trideuterioacetate exerts its effects involves the replacement of hydrogen atoms with deuterium. This substitution alters the vibrational frequencies of the bonds, leading to changes in the reaction kinetics and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological systems or reaction intermediates in chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deuterated acetic acid (acetic acid-d4): Similar to deuterio 2,2,2-trideuterioacetate but with different deuterium substitution patterns.
Deuterated ethanol (ethanol-d6): Another deuterated compound used in similar research applications.
Deuterated water (D2O): Commonly used as a solvent in deuteration reactions.
Uniqueness
This compound is unique due to its specific deuterium substitution pattern, which provides distinct advantages in tracing and studying reaction mechanisms and metabolic pathways. Its stability and ease of synthesis make it a valuable tool in various scientific research fields.
Eigenschaften
Molekularformel |
C2H4O2 |
|---|---|
Molekulargewicht |
65.069 g/mol |
IUPAC-Name |
deuterio 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1D3/hD |
InChI-Schlüssel |
QTBSBXVTEAMEQO-QSDIBYPISA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])C(=O)O[2H] |
Kanonische SMILES |
CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


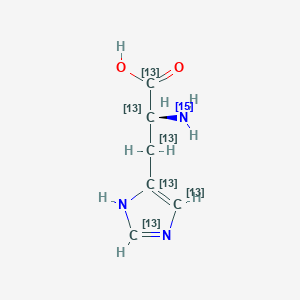
![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)



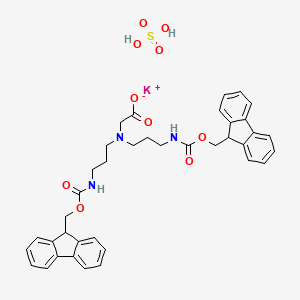

![calcium;(3Z)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate](/img/structure/B12058752.png)
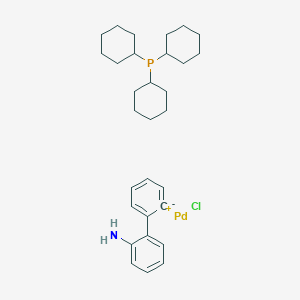
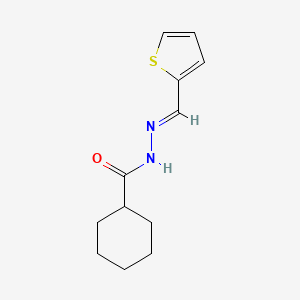
![5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12058769.png)
